N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-substituted phenoxyphenyl group, a methyl group, and a morpholinylsulfonyl group attached to a benzamide core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 5-chloro-2-phenoxyphenylamine: This intermediate is synthesized through the nucleophilic aromatic substitution reaction of 5-chloro-2-nitrophenol with phenol, followed by reduction of the nitro group to an amine.
Preparation of 4-methyl-3-(morpholin-4-ylsulfonyl)benzoic acid: This involves the sulfonylation of 4-methylbenzoic acid with morpholine and a suitable sulfonylating agent.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- N-(5-bromo-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
Uniqueness
N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro group at the 5-position and the morpholinylsulfonyl group enhances its reactivity and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C24H23ClN2O5S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H23ClN2O5S/c1-17-7-8-18(15-23(17)33(29,30)27-11-13-31-14-12-27)24(28)26-21-16-19(25)9-10-22(21)32-20-5-3-2-4-6-20/h2-10,15-16H,11-14H2,1H3,(H,26,28) |
InChI Key |
UZJQDTULNCTDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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